Tenovin 6 Hydrochloride
Overview
Description
Zanoterone, also known by its chemical name (5α,17α)-1’-methylsulfonyl-1’-H-pregn-20-yno[3,2-c]pyrazol-17-ol, is a steroidal antiandrogen. It was initially developed for the treatment of benign prostatic hyperplasia but was never marketed due to insufficient efficacy and unacceptable side effects observed during clinical trials .
Mechanism of Action
Target of Action
Tenovin-6 Hydrochloride primarily targets the protein deacetylase activities of SIRT1, SIRT2, and SIRT3 . These are class III histone deacetylases (HDACs) that play a crucial role in controlling the destiny of bulk tumor cells and cancer stem cells .
Mode of Action
Tenovin-6 Hydrochloride inhibits the protein deacetylase activities of SIRT1, SIRT2, and SIRT3 . It also activates the transcriptional activity of p53, a tumor suppressor gene . The IC50 values for the inhibition of SIRT1, SIRT2, and SIRT3 are 21 μM, 10 μM, and 67 μM, respectively .
Biochemical Pathways
The inhibition of SIRT1/2 by Tenovin-6 induces apoptosis in cells by activating the expression of tumor suppressor genes such as p53 and elevating reactive oxygen species (ROS) . This leads to the suppression of cell growth . Furthermore, Tenovin-6 has been found to eliminate cancer stem cells .
Pharmacokinetics
It is known that the compound is more water-soluble than its analog, tenovin-1 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Tenovin-6 Hydrochloride’s action is the induction of apoptosis in cells, suppression of cell growth, and elimination of cancer stem cells . It has been found to have potent antitumor activity against human gastric cancer cells via DR5 up-regulation .
Biochemical Analysis
Biochemical Properties
Tenovin 6 Hydrochloride interacts with Sirtuin 1 and 2 (SIRT1/2), class III histone deacetylases (HDACs) . It inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 in vitro .
Cellular Effects
This compound has been shown to induce apoptosis in uveal melanoma cells by activating the expression of tumor suppressor genes such as p53 and elevating reactive oxygen species (ROS) . It also suppresses migration and eliminates cancer stem cells in uveal melanoma .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of SIRT1/2, which leads to the activation of tumor suppressor genes and an increase in ROS . This results in the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the growth of uveal melanoma cells . It has also been found to be synergistic with vinblastine in inducing apoptosis of uveal melanoma cell lines .
Dosage Effects in Animal Models
In animal models, this compound reduces the growth of ARN8 melanoma xenograft tumors at a dose of 50 mg/kg .
Preparation Methods
Zanoterone is synthesized from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone) . The synthetic route involves several steps, including the introduction of a methylsulfonyl group and the formation of a pyrazole ring. Specific reaction conditions and industrial production methods are not extensively documented in the available literature.
Chemical Reactions Analysis
Zanoterone undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are scarce.
Substitution: Zanoterone can undergo substitution reactions, particularly involving the methylsulfonyl group.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zanoterone has been primarily investigated for its potential in treating benign prostatic hyperplasia and prostate cancer As an androgen receptor antagonist, it has shown some antitumor activity due to its limited efficacy and side effects, its use in clinical settings has been restricted
Comparison with Similar Compounds
Zanoterone is compared with other steroidal antiandrogens such as:
- Bicalutamide
- Hydroxyflutamide
- Flutamide
- Cyproterone acetate
Among these, Zanoterone has a relative potency of 0.4, which is lower compared to Bicalutamide (4.3), Hydroxyflutamide (3.5), and Flutamide (3.3) . Its uniqueness lies in its specific chemical structure and its distinct mechanism of action as an androgen receptor antagonist.
Properties
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCTIDXQDCEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-29-3 | |
Record name | Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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